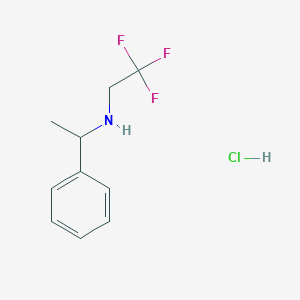
Arg-Gly-Asp TFA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is widely used in scientific research due to its ability to mimic natural cell adhesion processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Arg-Gly-Asp TFA is typically synthesized using solid-phase peptide synthesis (SPPS). In this method, the C-terminal amino acid residue, masked with a temporary protecting group on the α-amino group and a semipermanent protecting group on the side chain, is coupled through its Cα-carboxylic acid group to a resin . The synthesis cycle continues from the C-terminus towards the N-terminus until the desired protected peptide is obtained. The product is then cleaved from the resin concurrently with the semipermanent side-chain protecting groups, isolated, and characterized .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale SPPS, which allows for the synthesis of peptides in virtually any scale. This method can be automated, and non-proteinogenic amino acids or posttranslational modifications can be introduced during synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Arg-Gly-Asp TFA undergoes various chemical reactions, including:
Oxidation: This reaction can modify the peptide’s functional groups, affecting its biological activity.
Reduction: This reaction can reduce disulfide bonds within the peptide, altering its structure and function.
Substitution: This reaction can replace specific amino acids within the peptide, modifying its properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .
Applications De Recherche Scientifique
Arg-Gly-Asp TFA has a wide range of scientific research applications, including:
Mécanisme D'action
Arg-Gly-Asp TFA exerts its effects by binding to integrins, which are transmembrane receptors involved in cell adhesion and signaling. The binding of this compound to integrins triggers a cascade of intracellular signaling pathways that regulate various cellular processes, including migration, proliferation, and survival . The molecular targets of this compound include integrins such as αVβ3 and αVβ5, which are overexpressed in many tumor cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Arg-Gly-Asp-Ser TFA: This compound also targets integrins and is used in similar applications, such as cell adhesion studies and targeted drug delivery.
Cyclo(Arg-Gly-Asp-D-Phe-Lys): This cyclic peptide has a high affinity for integrins and is used in the development of antibody-drug conjugates.
Uniqueness
Arg-Gly-Asp TFA is unique due to its specific sequence, which allows it to bind to a wide range of integrins. This broad specificity makes it a versatile tool in various research applications, from studying integrin expression to developing targeted therapies .
Propriétés
IUPAC Name |
2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N6O6.C2HF3O2/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21;3-2(4,5)1(6)7/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPDETPEHPAQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23F3N6O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(Benzoyloxy)(phenyl)methyl]pyridin-1-ium; tetrafluoroborate](/img/structure/B12306158.png)

![(2S)-2-({1-[(2S)-1-[(tert-Butoxy)carbonyl]pyrrolidine-2-carbonyl]piperidin-4-yl}formamido)-3-phenylpropanoic acid](/img/structure/B12306161.png)
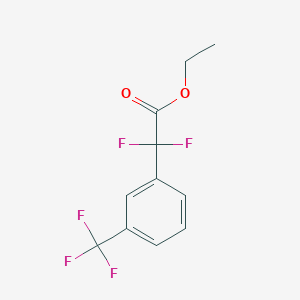
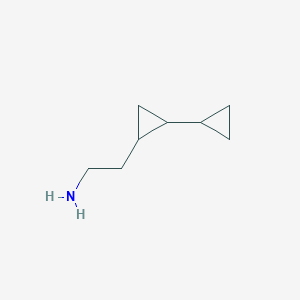
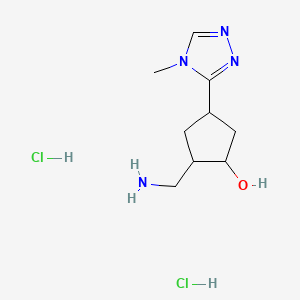
![1-Methyl-3-[1-[2-(3-methylbenzimidazol-3-ium-1-yl)naphthalen-1-yl]naphthalen-2-yl]benzimidazol-1-ium;diiodide](/img/structure/B12306186.png)
![(2S)-2-[(5-Methoxy-1-methyl-1H-indol-2-yl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B12306195.png)
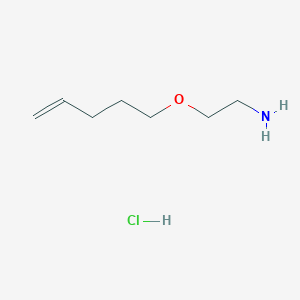
![2-[2-(Trifluoromethyl)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B12306199.png)
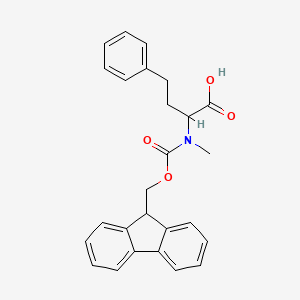

![2-Chloro-6-[(3-phenylbutyl)amino]benzamide](/img/structure/B12306215.png)
